N-Desmethyl Toremifene Hydrochloride salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

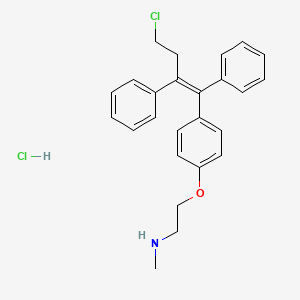

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H27Cl2NO |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-; |

InChI Key |

XSYDBYOGXKDAHE-BJFQDICYSA-N |

Isomeric SMILES |

CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.Cl |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Position Within the Landscape of Selective Estrogen Receptor Modulator Serm Metabolism

The metabolism of SERMs is a critical determinant of their clinical efficacy and safety. N-Desmethyl Toremifene (B109984) is a principal circulating metabolite of Toremifene, formed primarily through N-demethylation of the parent compound. clinicaltrials.govclinpgx.org This biotransformation is predominantly mediated by the cytochrome P450 enzyme CYP3A4. clinpgx.orgnih.gov

In comparison to the metabolism of the well-known SERM, tamoxifen (B1202), there are both similarities and notable differences. Both Toremifene and tamoxifen undergo N-demethylation to form N-desmethyl metabolites, with CYP3A4 being the primary enzyme responsible for this reaction for both drugs. clinpgx.orglgcstandards.com However, the subsequent metabolic pathways diverge in a clinically significant manner. The bioactivation of tamoxifen to its most potent antiestrogenic metabolite, endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), is heavily dependent on the polymorphic enzyme CYP2D6. lgcstandards.com This can lead to variability in clinical outcomes among patients with different CYP2D6 genotypes. lgcstandards.com

| Metabolic Conversion | Primary Enzyme(s) for Toremifene | Primary Enzyme(s) for Tamoxifen |

|---|---|---|

| Parent Drug to N-Desmethyl Metabolite | CYP3A4 clinpgx.orgnih.gov | CYP3A4/5 simsonpharma.com |

| N-Desmethyl Metabolite to 4-hydroxy-N-desmethyl Metabolite | CYP2C9 and CYP2D6 clinpgx.org | CYP2D6 lgcstandards.com |

Significance of Metabolite Characterization in Pharmaceutical Sciences

The characterization of drug metabolites is a fundamental aspect of modern pharmaceutical sciences, with significant implications for drug discovery, development, and regulatory approval. researchgate.netnih.gov Understanding the metabolic fate of a drug candidate provides crucial insights into its efficacy, safety, and potential for drug-drug interactions. researchgate.netdrugbank.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidance for the industry on the safety testing of drug metabolites. nih.govscbt.com

Metabolite profiling helps to identify all significant metabolites and understand the biochemical pathways involved in the drug's transformation within the body. nih.govnih.gov This is essential for several reasons. Firstly, metabolites can be pharmacologically active, contributing to the therapeutic effect of the parent drug, or they can be responsible for adverse effects. drugbank.comlgcstandards.com For instance, an active metabolite can prolong the drug's duration of action or lead to a different pharmacological profile than the parent compound. drugbank.com Secondly, identifying metabolic "soft spots" on a molecule—sites susceptible to metabolic changes—can guide medicinal chemists in designing new drug candidates with improved metabolic stability and pharmacokinetic properties.

Furthermore, the FDA guidance emphasizes the importance of evaluating "disproportionate drug metabolites," which are metabolites found only in humans or at significantly higher concentrations in humans compared to the animal species used in nonclinical toxicology studies. nih.govscbt.com If a human metabolite is present at concentrations greater than 10% of the total drug-related exposure, its safety needs to be assessed. This early identification and characterization of metabolites can prevent delays in drug development and ensure the safety of new therapeutic agents. scbt.com

Academic Research Focus on N Desmethyl Toremifene Hydrochloride Salt

Toremifene N-Demethylation as a Primary Metabolic Route

The N-demethylation of toremifene to yield N-desmethyltoremifene is a major metabolic pathway. nih.govresearchgate.net This process involves the removal of a methyl group from the dimethylaminoethyl side chain of the toremifene molecule. Studies using human liver microsomes have demonstrated that N-demethylation is a significant route of biotransformation for toremifene. nih.govnih.gov The rate of formation of N-desmethyltoremifene is comparable to that of N-desmethyltamoxifen from tamoxifen (B1202), another well-known SERM. nih.govascopubs.org The terminal elimination half-life of N-desmethyltoremifene is approximately six days, slightly longer than that of the parent compound, toremifene. nih.govnih.gov

The enzymatic catalysis of toremifene's N-demethylation is predominantly carried out by the cytochrome P450 3A4 (CYP3A4) isoform in the human liver. nih.govnih.govnih.gov Research utilizing human liver microsomes and selective chemical inhibitors has confirmed that CYP3A4 is the primary enzyme responsible for this metabolic step. nih.govnih.gov The formation of N-desmethyltoremifene shows a strong correlation with monooxygenase activities known to be supported by CYP3A4, such as nifedipine (B1678770) oxidation and erythromycin (B1671065) N-demethylation. nih.gov Furthermore, experiments with recombinant CYP proteins have solidified the central role of CYP3A4 in this biotransformation. nih.gov While CYP3A4 is the main contributor, other isoforms like CYP1A1 and CYP2D6 may also play a minor role in the N-demethylation of toremifene. researchgate.netascopubs.org

While the liver is the primary site of drug metabolism, extrahepatic tissues can also contribute to the biotransformation of xenobiotics. creative-biolabs.com Metabolic enzymes, including cytochrome P450 isoforms, are present in various extrahepatic tissues such as the gastrointestinal tract, kidneys, lungs, skin, and brain. creative-biolabs.com For toremifene, the majority of its metabolism and subsequent elimination occurs via the liver and feces, suggesting a significant role for hepatic and enterohepatic circulation. nih.govnih.gov Although the liver is the main organ for toremifene metabolism, the potential for minor contributions from extrahepatic sites cannot be entirely ruled out, as metabolic enzymes are widely distributed throughout the body. creative-biolabs.com

Identification and Quantitative Analysis of N-Desmethyl Toremifene in Biological Systems

The identification and quantification of N-desmethyltoremifene in biological matrices like plasma, serum, and urine are crucial for pharmacokinetic studies. nih.govnih.govnih.govascopubs.org Various analytical methods have been developed for the simultaneous determination of toremifene and its metabolites. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. nih.govnih.gov More advanced and sensitive methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are also utilized for the accurate detection and quantification of these compounds, especially at low concentrations. ascopubs.orgnih.gov These analytical techniques allow for the separation and identification of N-desmethyltoremifene from the parent drug and other metabolites, enabling detailed pharmacokinetic profiling. nih.govnih.gov

Comparative Metabolic Profiles with Parent Toremifene and Related SERMs

The metabolic profile of toremifene and its N-desmethyl metabolite shows both similarities and differences when compared to other SERMs, most notably tamoxifen. nih.govnih.gov

Both toremifene and tamoxifen undergo extensive metabolism, with N-demethylation being a primary pathway for both drugs, leading to the formation of N-desmethyltoremifene and N-desmethyltamoxifen, respectively. nih.govascopubs.org CYP3A4 is the principal enzyme responsible for the N-demethylation of both compounds. nih.govresearchgate.net However, a key difference lies in the subsequent hydroxylation pathways. For tamoxifen, CYP2D6 plays a crucial role in its bioactivation to 4-hydroxytamoxifen (B85900) and the highly active metabolite, endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen). nih.govclinpgx.orgnih.gov In contrast, the metabolism of toremifene is less dependent on CYP2D6. nih.govascopubs.org While N-desmethyltamoxifen is a substrate for CYP2D6-mediated hydroxylation to form endoxifen, N-desmethyltoremifene's conversion to its 4-hydroxy derivative is catalyzed by both CYP2C9 and CYP2D6. nih.govresearchgate.net This suggests that the bioactivation pathway of toremifene may be less affected by genetic polymorphisms in the CYP2D6 enzyme compared to tamoxifen. nih.gov

The formation of 4-hydroxy-N-desmethyltoremifene from N-desmethyltoremifene is a subsequent metabolic step. nih.gov In vitro studies with human liver microsomes and recombinant CYP enzymes have shown that this 4-hydroxylation reaction is catalyzed by both CYP2C9 and CYP2D6. nih.gov This dual enzymatic pathway for the formation of 4-hydroxy-N-desmethyltoremifene contrasts with the more specific CYP2D6-mediated formation of endoxifen from N-desmethyltamoxifen. nih.gov The involvement of multiple enzymes in the bioactivation of toremifene's metabolites may result in a more consistent metabolic profile across individuals with varying CYP2D6 activity. nih.govclinpgx.org

Estrogen Receptor Binding Kinetics and Affinity Studies

N-Desmethyl Toremifene, the primary metabolite of the selective estrogen receptor modulator (SERM) toremifene, demonstrates significant interaction with estrogen receptors (ER), a key factor in its biological activity. Although it is a major circulating metabolite, often found at concentrations twice that of the parent compound in patient serum, its affinity for the estrogen receptor and its subsequent potency are distinct from toremifene and other metabolites.

Comparative Analysis of Receptor Occupancy and Potency with Parent Toremifene and Other SERM Metabolites

When compared to its parent compound, N-Desmethyl Toremifene exhibits a lower binding affinity for the estrogen receptor. Seminal research from 1990 established the relative binding affinities (RBA) for toremifene and its main metabolites using rat uterine estrogen receptors, with estradiol (B170435) set as the reference (RBA = 100).

| Compound | Relative Binding Affinity (RBA) % |

|---|---|

| Estradiol | 100 |

| 4-Hydroxytoremifene (B1666333) | 127 |

| Toremifene | 2.9 |

| N-Desmethyl Toremifene | 0.6 |

This data clearly indicates that while N-Desmethyl Toremifene does bind to the estrogen receptor, its affinity is substantially lower than that of both the parent drug, toremifene, and the highly potent 4-hydroxytoremifene metabolite.

Evaluation of Antiestrogenic Modulatory Actions at the Cellular Level

The antiestrogenic properties of N-Desmethyl Toremifene have been evaluated in various preclinical models, particularly focusing on its effects on hormone-sensitive breast cancer cells.

Inhibition of Hormone-Sensitive Cell Proliferation in in vitro Models (e.g., Breast Cancer Cell Lines)

N-Desmethyl Toremifene demonstrates direct effects on the proliferation of breast cancer cell lines. Research has shown that, similar to toremifene, it exerts a biphasic effect. nih.gov At high concentrations (10⁻⁶ M), it inhibits the proliferation of both estrogen receptor-positive (MCF-7, ZR 75.1, T47D) and ER-negative (MDA-MB 231) breast cancer cells. Conversely, at lower concentrations (10⁻⁷ M and 10⁻⁸ M), a stimulatory effect on cell growth has been observed. This dual action highlights the concentration-dependent nature of its modulatory effects at the cellular level. The inhibitory action at higher concentrations confirms its antiestrogenic capabilities in in vitro cancer models. nih.gov

Influence on Gene Expression Profiles and Growth Factor Signaling Pathways

The influence of N-Desmethyl Toremifene on specific gene expression profiles and growth factor signaling pathways has not been extensively differentiated from the effects of the parent drug. Toremifene has been shown to modulate the expression of estrogen-responsive genes and interfere with growth factor signaling, such as inhibiting insulin-like growth factor-1 (IGF-1). It is understood that the collective activity of toremifene and its metabolites, including N-Desmethyl Toremifene, contributes to these effects. nih.gov However, the specific contribution of the N-desmethyl metabolite to the altered expression of key genes like pS2 or its impact on pathways like the transforming growth factor-beta (TGF-β) signaling cascade has not been independently characterized in the available scientific literature.

Preclinical in vivo (Non-Human Mammalian) Pharmacodynamics

N-Desmethyl Toremifene, a principal metabolite of the parent compound toremifene, has been a subject of non-human mammalian pharmacodynamic studies to elucidate its role in the antitumor activity of toremifene. These investigations have largely been conducted in the context of administering the parent drug, which is then metabolized in vivo to N-Desmethyl Toremifene and other metabolites.

Assessment in Established Animal Models of Hormone-Responsive Neoplasms (e.g., DMBA-induced rat mammary cancers, athymic mouse models)

In the 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinoma model, a standard for studying hormone-responsive breast cancer, administration of high doses of toremifene resulted in very high circulating levels of N-Desmethyl Toremifene. nih.gov For instance, studies showed that plasma concentrations of N-Desmethyl Toremifene could reach several thousand ng/ml, significantly exceeding the levels of the parent compound. nih.gov This indicates substantial metabolic conversion and systemic exposure to N-Desmethyl Toremifene in this model. nih.gov The DMBA model is widely used as it effectively induces mammary tumors that often express estrogen receptors, providing a relevant system for testing antiestrogenic compounds. unpad.ac.id

The activity has also been assessed in athymic (nude) mouse models, which are immunocompromised and thus capable of accepting human tumor xenografts. nih.govnih.govcas.cz In studies using athymic mice implanted with estrogen receptor-positive (ER+) MCF-7 human breast cancer cells, the administration of toremifene, which leads to the formation of N-Desmethyl Toremifene, effectively inhibited estrogen-stimulated tumor growth. nih.gov Conversely, the treatment had no influence on the growth of hormone-independent MDA-MB-231 tumors, underscoring the estrogen-dependent mechanism of action. nih.gov

Table 1: Circulating Levels of Toremifene and N-Desmethyl Toremifene in DMBA-Induced Rat Mammary Cancer Model

| Treatment Group | Circulating Toremifene (ng/ml) | Circulating N-Desmethyl Toremifene (ng/ml) |

| High-Dose Toremifene Group 1 | 282 +/- 49 | 2631 +/- 449 |

| High-Dose Toremifene Group 2 | 1002 +/- 224 | 6999 +/- 1308 |

| Data derived from studies administering the parent compound, toremifene. nih.gov |

Comparative Antitumor Efficacy and Mechanistic Insights in Animal Studies

Studies comparing the effects to tamoxifen in the DMBA rat model showed that toremifene (and its in vivo metabolite N-Desmethyl Toremifene) was effective in preventing the development of mammary tumors, similar to tamoxifen. nih.gov

The primary mechanism of action is attributed to its antiestrogenic properties. nih.gov By competing with estrogen for binding to the estrogen receptor (ER), the compound blocks the hormone's growth-promoting signals in ER-positive cancer cells. nih.govcancer.gov Research in the DMBA model has explored the impact on cell proliferation markers, such as the volume-corrected mitotic index (M/V INDEX) and the S-phase fraction (SPF). nih.gov Results showed that treatment could significantly reduce the M/V INDEX in regressing tumors when compared to growing controls, suggesting an inhibition of cell division. nih.gov

Table 2: Antitumor Activity in DMBA-Induced Rat Mammary Tumor Model

| Observation | Finding | Implication | Source |

| Effect on Tumor Development | Effective in preventing the development of new tumors during administration. | Prophylactic potential in hormone-sensitive carcinogenesis. | nih.govnih.gov |

| Effect on Established Tumors | Antitumor action was reversed upon cessation of treatment. | Indicates a tumoristatic (growth-inhibiting) rather than tumoricidal (cell-killing) effect. | nih.govnih.gov |

| Cell Proliferation | Significant reduction in the volume-corrected mitotic index (M/V INDEX) in regressing tumors. | The mechanism involves the inhibition of cancer cell proliferation. | nih.gov |

Investigation of Tissue-Selective Pharmacological Effects in Non-Human Organisms

The pharmacodynamics of triphenylethylene (B188826) antiestrogens, including toremifene and its metabolites like N-Desmethyl Toremifene, are characterized by tissue-selective effects. These compounds can act as estrogen antagonists in some tissues while exhibiting partial or full agonist effects in others. nih.govcancer.gov

In animal studies, while demonstrating potent antitumor (antagonist) activity in mammary tissue, the parent compound toremifene acted as a weak partial agonist on the mouse uterus. nih.gov This tissue-specific differential activity is a hallmark of selective estrogen receptor modulators (SERMs). cancer.gov The estrogenic effect in rats is generally considered less pronounced than in mice. nih.gov

Studies evaluating tissue distribution after administration of the parent compound found varying concentrations in different organs. nih.gov For example, following topical administration to nude mice, concentrations in the tumor tissue were significantly higher compared to systemic levels in the plasma, uterus, and liver. nih.gov While these studies did not always differentiate between the parent drug and its metabolites, they demonstrate that the active compounds can achieve high local concentrations with minimal systemic distribution, which may influence tissue-specific effects. nih.gov

Advanced Analytical Methodologies for the Research and Quantification of N Desmethyl Toremifene Hydrochloride Salt

Chromatographic Method Development and Validation for Research Applications

The development and validation of robust chromatographic methods are essential for the accurate analysis of N-Desmethyl Toremifene (B109984) in various biological matrices. ijariie.comresearchgate.net These methods must be sensitive, specific, and reproducible to provide meaningful data for research and clinical studies. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Toremifene and its metabolites, including N-Desmethyl Toremifene. tandfonline.comnih.gov A highly sensitive reverse-phase HPLC assay has been developed that utilizes fluorescence activation for the detection of these compounds in human plasma. tandfonline.com In this method, plasma samples are extracted and then irradiated with ultraviolet light to induce fluorescence. tandfonline.com The components are then separated on a C-18 reverse phase column. tandfonline.com

One specific HPLC method employs an isocratic mobile phase consisting of 7% water and 0.1% triethylamine (B128534) in methanol. tandfonline.com Using an excitation wavelength of 266 nm for fluorescence detection, this assay demonstrates high specificity and sensitivity. tandfonline.com The limit of detection for N-Desmethyl Toremifene is 15.0 ng/mL, with linearity achieved in the concentration range of 25 to 400 ng/mL. tandfonline.com This method is noted for its rapid and simple nature, providing good resolution and separation of Toremifene and its major metabolites. tandfonline.com

Another approach simplifies previous methods by using protein precipitation instead of organic extraction and ultraviolet detection in place of photochemical activation and fluorescence detection. researchgate.net This demonstrates the adaptability of HPLC methods to suit different laboratory capabilities and requirements while maintaining the necessary specificity and sensitivity for pharmacokinetic analyses. researchgate.net

Below is an interactive data table summarizing the key parameters of a validated HPLC method for the analysis of N-Desmethyl Toremifene.

| Parameter | Value | Reference |

| Column | C-18 reverse phase | tandfonline.com |

| Mobile Phase | 7% H₂O and 0.1% triethylamine in methanol | tandfonline.com |

| Detection | Fluorescence (Excitation at 266 nm) | tandfonline.com |

| Sensitivity (LOD) | 15.0 ng/mL | tandfonline.com |

| Linearity Range | 25 to 400 ng/mL | tandfonline.com |

| Correlation Coefficient | > 0.994 | tandfonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) offer enhanced sensitivity and specificity for the identification and quantification of N-Desmethyl Toremifene. nih.govlongdom.org These techniques are particularly valuable in metabolomics and doping control analyses. researchgate.netnih.gov

In one study, urinary extracts were analyzed by LC-MS/MS with a triple quadrupole analyzer using selected reaction monitoring mode. nih.gov For N-desmethyl metabolites, a specific transition was monitored using the theoretical protonated molecule [M+H]⁺ as the precursor ion and m/z 58 as the product ion. researchgate.netnih.gov This targeted approach allows for the detection of Toremifene and numerous metabolites, including N-Desmethyl Toremifene. nih.gov

HRMS, such as Quadrupole Time-of-Flight (QTOF) MS, provides accurate mass measurements, which are crucial for proposing the structures of metabolites. nih.govrsc.org This capability has been used to identify a wide range of Toremifene metabolites, confirming metabolic pathways like N-desmethylation. researchgate.netnih.gov The high resolving power of HRMS helps to differentiate between molecules with very similar masses, ensuring confident identification. longdom.orgsemanticscholar.org

Different LC/MS/MS scanning techniques, including precursor ion scans, have been employed to characterize Toremifene metabolites in human urine. nih.gov For instance, a precursor ion scan of m/z 58.2 is used to specifically detect N-demethylated metabolites. nih.gov This has led to the identification of compounds such as N-demethyl-4-hydroxy-toremifene and N-demethyl-3-hydroxy-4-methoxy-toremifene. nih.gov

The following table presents a summary of LC-MS/MS parameters used in the analysis of N-Desmethyl Toremifene.

| Parameter | Description | Reference |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | researchgate.netnih.gov |

| Mass Analyzer | Triple Quadrupole, QTOF | researchgate.netnih.gov |

| Scan Mode | Selected Reaction Monitoring (SRM), Precursor Ion Scan | nih.govresearchgate.net |

| Precursor Ion (N-desmethyl) | Theoretical [M+H]⁺ | researchgate.netnih.gov |

| Product Ion (N-desmethyl) | m/z 58 | researchgate.netnih.gov |

Other Chromatographic and Spectroscopic Methods (e.g., Thin-Layer Chromatography)

While HPLC and LC-MS are the predominant techniques, other methods like Thin-Layer Chromatography (TLC) can be used for preliminary analysis and separation of Toremifene metabolites. researchgate.net TLC is a cost-effective and straightforward method that can be used to separate compounds from crude extracts before further analysis by more sophisticated techniques like HPLC or mass spectrometry. researchgate.netrjpbcs.com It is often employed in the initial stages of metabolic studies to isolate and purify metabolites for structural identification. researchgate.netrjpbcs.com

Utility as a Certified Reference Standard in Analytical Chemistry Research

N-Desmethyl Toremifene Hydrochloride salt serves as a crucial certified reference standard in analytical chemistry. simsonpharma.comlgcstandards.com Reference standards are highly purified compounds that are used as a benchmark for identifying and quantifying substances. They are essential for a variety of applications, including:

Method Validation : To ensure the accuracy, precision, and linearity of analytical methods like HPLC and LC-MS. ijariie.com

Quality Control : In pharmaceutical manufacturing, to confirm the identity and purity of Toremifene and to quantify any impurities, including its metabolites.

Pharmacokinetic Studies : To accurately measure the concentration of N-Desmethyl Toremifene in biological samples, which is vital for understanding the absorption, distribution, metabolism, and excretion of Toremifene. nih.gov

Doping Control : As a reference for the unambiguous identification of Toremifene and its metabolites in samples from athletes. nih.gov

Certified reference materials (CRMs) are produced by accredited organizations and come with a certificate of analysis that provides information on their purity and identity, ensuring the reliability and comparability of analytical results across different laboratories. aist.go.jp

Isotopic Labeling and Tracer Studies for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and their metabolites within biological systems. musechem.comresearchgate.net In the context of N-Desmethyl Toremifene, isotopically labeled versions of the compound or its parent drug, Toremifene, are used in metabolic studies. researchgate.netnih.gov

By introducing stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecular structure, researchers can track the biotransformation of the parent compound. nih.govmusechem.com For example, N-Desmethyl Toremifene-d4 is a deuterated version of the metabolite that can be used as an internal standard in quantitative mass spectrometry-based assays, improving the accuracy of measurements. axios-research.comtlcstandards.com

These tracer studies, often coupled with LC-MS analysis, allow for the unambiguous identification of metabolites, as the labeled compounds will have a distinct mass shift compared to their unlabeled counterparts. nih.gov This helps in elucidating complex metabolic pathways, such as N-demethylation, hydroxylation, and other biotransformations that Toremifene undergoes. nih.govnih.gov The use of isotopically labeled compounds is critical for gaining a detailed understanding of drug metabolism and for identifying all drug-related components in systemic circulation. nih.govresearchgate.net

Synthetic Chemical Research and Derivatization Strategies for N Desmethyl Toremifene Hydrochloride Salt

Chemical Synthesis Pathways for N-Demethylated Triphenylethylene (B188826) Analogues

The synthesis of N-desmethylated triphenylethylene analogues, such as N-Desmethyl Toremifene (B109984), is a critical area of research, primarily focusing on the selective removal of the N-methyl group from the parent compound, Toremifene, and ensuring the correct stereochemical configuration is maintained.

Methodologies for N-Dealkylation and Salt Formation

The conversion of a tertiary amine, like Toremifene, to its corresponding secondary amine, N-Desmethyl Toremifene, is a key chemical transformation. Various methods have been established for the N-dealkylation of tertiary amines, which are broadly applicable to the synthesis of N-demethylated drug metabolites. nih.gov

Common chemical methods for N-demethylation often involve reacting the tertiary amine with reagents that can replace the N-methyl group with a group that is subsequently easy to remove via hydrolysis. google.com Prominent reagents used for this purpose include cyanogen (B1215507) bromide (in the von Braun reaction) and haloformate reagents. nih.govgoogle.com

Cyanogen Bromide: The reaction of a tertiary amine with cyanogen bromide in an inert solvent results in a quaternary cyanoammonium intermediate. This intermediate then breaks down to form a cyanamide (B42294) and an alkyl bromide. The desired secondary amine is then obtained through the hydrolysis (acidic or basic) or reduction of the cyanamide intermediate. nih.gov

Haloformate Reagents: Chloroformate esters, such as phenyl, ethyl, and vinyl chloroformate, are widely used for N-dealkylation. nih.govgoogle.com The reaction proceeds by the formation of a carbamate (B1207046) intermediate, which is subsequently cleaved under vigorous conditions (e.g., strong base) to yield the secondary amine. nih.gov Vinyl chloroformate, for instance, reacts with a tertiary amine to replace an N-alkyl group with a vinyloxycarbonyl (VOC) group. This resulting VOC-amide can then be cleaved under mild acid conditions to yield the secondary amine. google.com The choice of solvent is crucial for industrial-scale processes, with a shift away from halogenated solvents like dichloroethane towards more environmentally friendly options like tertiary alcohols. google.compatsnap.com

Recent advancements have also explored photoredox catalysis as a mild and highly functional group-tolerant method for N-dealkylation of various tertiary amines. acs.org

Once the N-desmethyl base is synthesized, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the free base in an appropriate organic solvent (e.g., ethyl acetate, acetone) with a solution of hydrogen chloride in a solvent like ethanol (B145695) or isopropanol, leading to the precipitation of N-Desmethyl Toremifene Hydrochloride salt.

| Reagent | Intermediate | Cleavage Condition | Reference |

|---|---|---|---|

| Cyanogen Bromide (BrCN) | Cyanamide | Acid or Base Hydrolysis / Reduction | nih.gov |

| Phenyl Chloroformate (PhOCOCl) | Phenyl Carbamate | Strong Base (e.g., KOH) | nih.gov |

| Ethyl Chloroformate (EtOCOCl) | Ethyl Carbamate | Strong Base (e.g., KOH) | nih.gov |

| Vinyl Chloroformate (CH2=CHOCOCl) | Vinyloxycarbonyl (VOC) Amide | Mild Acid | google.com |

Stereoselective Synthesis and Isomeric Purity Considerations

Triphenylethylene derivatives like Toremifene exist as geometric isomers (E and Z). The biological activity is highly dependent on the stereochemistry; for Toremifene, the (Z)-isomer possesses the desired anti-estrogenic activity, while the (E)-isomer may exhibit estrogenic effects that could counteract the therapeutic goal. newdrugapprovals.org Therefore, maintaining isomeric purity is of paramount importance during synthesis. newdrugapprovals.org

The stereoselective synthesis of triphenylethylene analogues often employs the McMurry reaction as a key step. nih.gov This reaction involves the reductive coupling of two ketone molecules to form an alkene. For the synthesis of a Toremifene precursor, this could involve the coupling of 4-hydroxybenzophenone (B119663) and propiophenone. nih.gov A patented synthesis method for Toremifene describes a McMurry reaction to produce an intermediate with high stereoselectivity, which increases the reaction yield and purity of the final (Z)-configured product. google.comgoogle.com The steric hindrance in the McMurry coupling can favor the formation of one isomer over the other. researchgate.net

The final step in one synthetic route to Toremifene involves the reaction of the precursor alcohol, (Z)-1,2-diphenyl-1-[4-[2-(N,N-dimethylamino)ethoxy]phenyl]-1-buten-4-ol, with thionyl chloride to introduce the chloro group. newdrugapprovals.org This step must be carefully controlled to prevent isomerization.

Isomeric purity is typically assessed and confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). newdrugapprovals.orgnih.govnih.gov The (E)-isomer is considered an impurity in the (Z)-endoxifen (a related compound) drug substance, and its concentration can increase under certain storage conditions, highlighting the need for rigorous quality control. nih.gov

Design and Synthesis of Novel Analogues and Prodrugs based on the N-Desmethyl Toremifene Scaffold

The N-Desmethyl Toremifene structure serves as a valuable scaffold for the design and synthesis of new chemical entities with potentially improved pharmacological profiles. As a major metabolite of Toremifene, its structure provides a template for developing novel selective estrogen receptor modulators (SERMs). researchgate.net

Research in this area often focuses on modifying the scaffold to achieve several goals:

Enhance Potency: Introducing or modifying functional groups to increase binding affinity for estrogen receptors (ER-α and ER-β). nih.gov

Alter Metabolism: Designing analogues that bypass metabolic pathways associated with variable patient response, such as metabolism by polymorphic enzymes like CYP2D6. nih.gov

Improve Selectivity: Modifying the structure to create compounds with a more desirable tissue-specific balance of estrogenic and anti-estrogenic effects.

One strategy involves synthesizing analogues by eliminating the aminoethoxy side chain of related compounds (like norendoxifen) and replacing it with other functional groups, such as an imidazole (B134444) group, which was found to be optimal for both aromatase inhibitory activity and ER binding affinities. nih.gov Another approach focuses on creating novel tamoxifen (B1202) analogues with altered activation pathways to provide improved clinical outcomes for patients who are poor metabolizers of the parent drug. nih.gov These design principles are directly applicable to the N-Desmethyl Toremifene scaffold. For instance, further metabolism of N-Desmethyl Toremifene leads to compounds like 4-hydroxy-N-desmethyltoremifene and carboxy toremifene, which are themselves analogues that can be synthesized and studied. researchgate.netnih.gov

| Compound Name | Parent Compound | Key Structural Feature | Reference |

|---|---|---|---|

| N-Desmethyl Toremifene | Toremifene | Removal of one N-methyl group | researchgate.net |

| 4-Hydroxytoremifene (B1666333) | Toremifene | Hydroxylation of one phenyl ring | nih.gov |

| 4-hydroxy-N-desmethyltoremifene | N-Desmethyl Toremifene | Hydroxylation of one phenyl ring | researchgate.net |

| Carboxy Toremifene | Toremifene | Oxidation of the ethyl side chain to a carboxylic acid | nih.gov |

Academic Investigations into Reaction Mechanisms and Process Chemistry

Understanding the underlying reaction mechanisms and optimizing process chemistry are crucial for the efficient, safe, and scalable synthesis of N-Desmethyl Toremifene Hydrochloride.

Reaction Mechanisms: The N-dealkylation of tertiary amines using haloformate reagents proceeds through a well-established mechanism. The tertiary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of a chloride ion and the formation of a quaternary ammonium (B1175870) salt intermediate. A subsequent nucleophilic attack by the chloride ion on one of the N-alkyl groups (in this case, the methyl group) leads to the formation of the stable carbamate intermediate and an alkyl halide (methyl chloride). The final step is the hydrolysis of the carbamate to yield the secondary amine.

The stereoselectivity of the McMurry reaction, often used to create the triphenylethylene backbone, is influenced by steric factors. The reaction involves the single-electron reduction of ketone carbonyl groups by a low-valent titanium species, leading to the formation of a pinacol-like intermediate on the titanium surface, which is then further reduced and deoxygenated to form the alkene. The steric interactions between the bulky phenyl groups during the coupling process on the metal surface dictate the preferential formation of the E or Z isomer.

Process Chemistry: From a process chemistry perspective, the goal is to develop a synthesis that is robust, high-yielding, and environmentally sustainable. For the N-dealkylation step, a significant process improvement has been the replacement of hazardous chlorinated solvents with greener alternatives. For example, carrying out the N-demethylation with chloroformate reagents in a solvent comprising a tertiary alcohol has been shown to be an efficient method suitable for commercial scale-up. google.compatsnap.com This avoids the environmental burdens and the need for solvent exchanges that are often required when using water-miscible solvents like acetonitrile (B52724) or protic-incompatible solvents. google.com

Control of isomeric purity is a critical aspect of process chemistry for Toremifene and its analogues. The isomerization from the desired (Z)-isomer to the (E)-isomer can be catalyzed by acidic conditions. nih.gov Therefore, reaction and purification steps must be carefully designed to minimize exposure to conditions that could facilitate this conversion. This includes controlling the temperature, pH, and choice of solvents and reagents throughout the synthesis and workup procedures. The development of validated HPLC methods is essential for in-process control and final product specification to ensure the isomeric purity meets regulatory standards. newdrugapprovals.orgnih.gov

Broader Academic Implications and Future Research Trajectories

Contributions to Structure-Activity Relationship (SAR) Understanding within SERM Chemistry

The study of N-Desmethyl Toremifene (B109984) provides valuable insights into the structure-activity relationships of triphenylethylene (B188826) SERMs. The metabolic removal of a methyl group from the dimethylaminoethoxy side chain of Toremifene offers a natural experiment in how subtle molecular modifications can impact biological activity.

Toremifene is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form N-Desmethyltoremifene. wikipedia.orgdrugbank.com This metabolite, while exhibiting antiestrogenic effects, is reported to have weaker antitumor potency in vivo compared to the parent compound. drugbank.com This observation underscores the critical role of the complete dimethylamino side chain for optimal anticancer activity.

In studies comparing the estrogen receptor (ER) binding affinities of Toremifene and its metabolites, N-Desmethyltoremifene demonstrated a binding affinity that was 3-5% of that of estradiol (B170435) in rat ER studies. wikipedia.org This is in contrast to 4-hydroxytoremifene (B1666333), another metabolite, which showed a significantly higher affinity. wikipedia.org While the affinity of N-Desmethyltoremifene is notable, the reduction in in vivo potency suggests that receptor binding affinity alone does not fully dictate the pharmacological outcome. This highlights the complexity of SERM action, which is also influenced by factors such as tissue-specific gene regulation and interactions with co-regulatory proteins.

The comparison with Tamoxifen (B1202) and its metabolites further enriches the SAR understanding. For instance, N-desmethyltamoxifen has a lower binding affinity for the estrogen receptor compared to Tamoxifen and significantly lower than the highly active metabolite, 4-hydroxytamoxifen (B85900). wikipedia.orgnih.gov This parallel suggests that the N-demethylation of triphenylethylene SERMs is a consistent step in their metabolic pathway that modulates their biological activity.

The following table summarizes the comparative estrogen receptor binding affinities of Toremifene and its metabolites, illustrating the impact of structural modifications on this key pharmacological parameter.

| Compound | Relative Binding Affinity for Estrogen Receptor (compared to Estradiol) |

| Estradiol | 100% |

| Toremifene | 3-9% |

| N-Desmethyltoremifene | 3-5% |

| 4-Hydroxytoremifene | 64-158% |

Data compiled from rat estrogen receptor studies. wikipedia.org

Potential for Novel Therapeutic Target Identification and Drug Repurposing Research

While N-Desmethyl Toremifene's primary role is understood in the context of estrogen receptor modulation, its potential interaction with other cellular targets remains an intriguing area for investigation. The parent compound, Toremifene, has been explored for indications beyond breast cancer, and its metabolites could harbor unique therapeutic properties.

The field of drug repurposing, which seeks to find new uses for existing drugs and their metabolites, offers a promising avenue for N-Desmethyl Toremifene research. nih.govscienceopen.com Given that N-Desmethyltoremifene is a major circulating metabolite with a long elimination half-life, its systemic exposure is significant. wikipedia.org This sustained presence in the body warrants a thorough investigation of its full pharmacological spectrum.

Future research could explore the potential of N-Desmethyl Toremifene in conditions where estrogen receptor modulation is beneficial, beyond oncology. This could include osteoporosis, cardiovascular disease in postmenopausal women, and other hormone-dependent disorders. Furthermore, investigating the "off-target" effects of N-Desmethyl Toremifene could lead to the identification of novel therapeutic targets. Techniques such as proteomic profiling and high-throughput screening could be employed to identify new binding partners and signaling pathways affected by this metabolite.

Unexplored Areas and Emerging Directions in N-Desmethyl Toremifene Hydrochloride Salt Research

Despite its significance as a primary metabolite of Toremifene, several aspects of this compound remain largely unexplored. These knowledge gaps represent exciting opportunities for future research that could refine our understanding of SERM pharmacology and potentially lead to new therapeutic strategies.

Key Unexplored Research Areas:

Long-Term Effects: Given its prolonged presence in the body, the long-term consequences of exposure to N-Desmethyl Toremifene are not well understood. Studies investigating its chronic effects on various organ systems are warranted.

Role in Drug-Drug Interactions: N-Desmethyltoremifene has been shown to inhibit several cytochrome P450 enzymes, with a magnitude of inhibition similar to that of Toremifene. nih.govresearchgate.net Further clinical investigation into the potential for pharmacokinetic drug-drug interactions with co-administered medications is crucial for optimizing patient safety and therapeutic outcomes.

Pharmacogenomics: The influence of genetic variations in metabolizing enzymes, other than CYP3A4, on the formation and clearance of N-Desmethyl Toremifene could be a fruitful area of research. This could help in personalizing Toremifene therapy.

Neuropharmacology: The effects of SERMs and their metabolites on the central nervous system are an emerging area of interest. Investigating the potential neuropharmacological activities of N-Desmethyl Toremifene could reveal novel applications in neurodegenerative diseases or mood disorders.

The following table outlines potential future research directions for this compound:

| Research Area | Key Questions to Address | Potential Impact |

| Detailed Pharmacological Profiling | What are the precise agonist/antagonist activities in different estrogen receptor-positive tissues? Does it have activity at other receptors? | A more complete understanding of Toremifene's mechanism of action and potential for tissue-selective therapies. |

| Investigation of "Off-Target" Effects | Does N-Desmethyl Toremifene interact with other signaling pathways or cellular targets? | Identification of novel therapeutic targets and potential for drug repurposing in non-hormonal diseases. |

| Clinical Significance of Long-Term Exposure | What are the long-term safety and efficacy implications of sustained levels of this metabolite? | Improved long-term management of patients on Toremifene therapy. |

| Drug Interaction Studies | What is the clinical relevance of its inhibitory effects on CYP enzymes with commonly co-prescribed drugs? | Enhanced patient safety and personalized medicine. |

Q & A

Q. What steps ensure reproducibility when synthesizing N-Desmethyl Toremifene Hydrochloride for preclinical studies?

- Methodological Answer : Follow Good Laboratory Practice (GLP) synthesis protocols, including step-by-step reaction monitoring via thin-layer chromatography (TLC) and intermediate purification (e.g., flash chromatography). Characterize final products using elemental analysis and differential scanning calorimetry (DSC) to confirm stoichiometry and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.